molecular formula C21H25NO2Si B596361 3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid CAS No. 1228957-08-1

3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid

Cat. No. B596361
M. Wt: 351.521
InChI Key: HDBCXDRSFKQAAL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which has been modified with a tert-butyldimethylsilyl (TBDMS) group . TBDMS is a common protecting group used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyldimethylsilyl ethers, which are similar, can be synthesized from alcohols using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole .


Molecular Structure Analysis

The molecular structure of similar compounds, such as benzoic acid, tert-butyldimethylsilyl ester, includes a benzoic acid moiety and a tert-butyldimethylsilyl group .


Chemical Reactions Analysis

Tert-butyldimethylsilyl ethers, similar to the TBDMS group in this compound, are stable to aqueous base but can be converted back to the alcohols under acidic conditions .


Physical And Chemical Properties Analysis

For benzoic acid, tert-butyldimethylsilyl ester, the density is approximately 1.0±0.1 g/cm³, the boiling point is 249.3±13.0 °C at 760 mmHg, and the flash point is 87.0±15.4 °C .

Scientific Research Applications

  • Organic Synthesis

    • The tert-butyldimethylsilyl (TBDMS) group is a common protecting group in organic synthesis . It’s used to protect reactive hydroxyl groups during chemical reactions .
    • The TBDMS group is approximately 10,000 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for use as a protecting group .
  • Pharmaceutical Research

    • Compounds like this one could potentially be used in the synthesis of complex molecules, possibly including pharmaceuticals .
  • Organic Synthesis

    • The tert-butyldimethylsilyl (TBDMS) group is a common protecting group in organic synthesis . It’s used to protect reactive hydroxyl groups during chemical reactions .
    • The TBDMS group is approximately 10,000 times more hydrolytically stable than trimethylsilyl ethers, making it more suitable for use as a protecting group .
  • Pharmaceutical Research

    • Compounds like this one could potentially be used in the synthesis of complex molecules, possibly including pharmaceuticals .

properties

IUPAC Name

3-[1-[tert-butyl(dimethyl)silyl]indol-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2Si/c1-21(2,3)25(4,5)22-12-11-17-13-16(9-10-19(17)22)15-7-6-8-18(14-15)20(23)24/h6-14H,1-5H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBCXDRSFKQAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681828
Record name 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Tert-butyldimethylsilyl)-1H-indol-5-YL)benzoic acid

CAS RN

1228957-08-1
Record name 3-[1-[(1,1-Dimethylethyl)dimethylsilyl]-1H-indol-5-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228957-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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